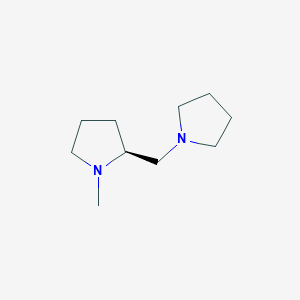

(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine

Overview

Description

“(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

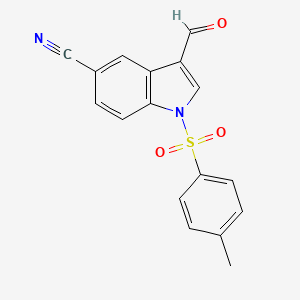

The synthesis of pyrrolidine derivatives can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is a cyclic secondary amine, also classified as a saturated heterocycle . The molecular diversity and complexity of such pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse . For instance, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Scientific Research Applications

Pyrrolidine Derivatives in Medicine and Industry

- Pyrrolidines in Biological and Industrial Applications : Pyrrolidines, including (S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine, are significant in both biological and industrial contexts. They are utilized in medicine for their biological effects and in industry as components in dyes and agrochemical substances. The synthesis of pyrrolidines, such as through [3+2] cycloaddition, is vital for advancing scientific understanding in these areas (Żmigrodzka et al., 2022).

Antimicrobial Activity

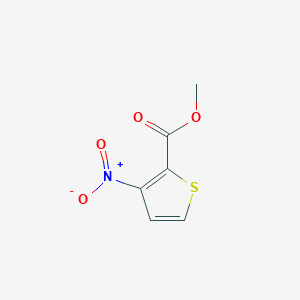

- Antimicrobial Properties : Pyrrolidine derivatives have been synthesized and tested for antimicrobial activity. Polysubstituted methyl pyrrolidine-2-carboxylate derivatives show notable antibacterial activity against certain bacterial strains, including M. tuberculosis, suggesting potential in antimicrobial drug development (Nural et al., 2018).

Catalysts in Organic Synthesis

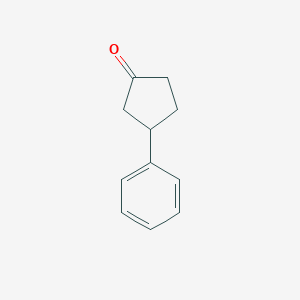

- Organocatalysis in Michael Addition : (S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine derivatives act as efficient organocatalysts in the asymmetric Michael addition of ketones to nitroolefins. This showcases their utility in synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Drug Development

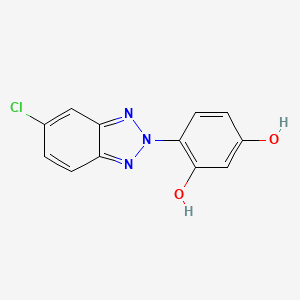

- PDE9A Inhibition for Cognitive Disorders : Certain pyrrolidine derivatives have advanced into clinical trials as novel PDE9A inhibitors. These compounds, like PF-04447943, exhibit procognitive activity and synaptic stabilization in rodent models, emphasizing their potential in treating cognitive disorders (Verhoest et al., 2012).

Organic Synthesis Intermediates

- Intermediates for Organic Synthesis : The compound 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an intermediate in organic synthesis, has seen improved synthesis methods, demonstrating its importance in the synthesis of various organic compounds (Ta, 2013).

Biomimetic Synthesis

- Biomimetic Synthesis of Alkaloids : Pyrrolidine derivatives are synthesized via a biomimetic approach, mimicking biosynthetic pathways. This method provides direct access to various 2-(acylmethylene)pyrrolidine alkaloids, reflecting the compound's relevance in alkaloid synthesis (Shih et al., 2015).

Safety And Hazards

The safety data sheet for 1-(2-PYRROLIDINYLMETHYL)PYRROLIDINE indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions in the research and development of pyrrolidine derivatives are promising. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

(2S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-11-6-4-5-10(11)9-12-7-2-3-8-12/h10H,2-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYPUAXZYCLIJM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448338 | |

| Record name | (2S)-1-Methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |

CAS RN |

76411-80-8 | |

| Record name | (2S)-1-Methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.